1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid

Description

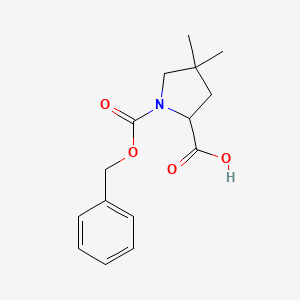

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (CAS 89391-18-4) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and two methyl groups at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The compound is commonly used in peptide synthesis and medicinal chemistry due to the Cbz group’s stability under basic conditions and selective removal via hydrogenolysis.

Properties

IUPAC Name |

4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2)8-12(13(17)18)16(10-15)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDAHHCZFHVXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid typically involves the protection of the amine group of 4,4-dimethyl-pyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used for reduction.

Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can facilitate the removal of the Cbz group.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Free amine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Cbz group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic Acid (CAS 1613115-21-1)

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Protecting Group : tert-butoxycarbonyl (Boc)

- Key Differences: The Boc group is acid-labile, whereas Cbz requires hydrogenolysis for cleavage. The Boc derivative has a lower molecular weight due to the smaller tert-butoxy group compared to Cbz’s benzyloxy moiety. Predicted Collision Cross Section (CCS) values for the Boc compound range from 153.0–162.7 Ų (depending on adducts), which may correlate with its conformational flexibility in mass spectrometry applications . Safety Data: The Boc compound is associated with hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Ethyl 1-Boc-4,4-dimethyl-L-prolinate (CAS 1001353-86-1)

- Molecular Formula: C₁₄H₂₅NO₄

- Molecular Weight : 271.36 g/mol

- Key Differences :

- The carboxylic acid is esterified to an ethyl group, enhancing lipophilicity and altering solubility.

- Priced at $120–$296/g (depending on supplier and purity), this ester derivative is more expensive than the Boc-protected acid, likely due to synthetic complexity .

- Applications: Useful as an intermediate in chiral synthesis, particularly where ester groups are required for further functionalization.

(2S)-1-tert-Butoxycarbonyl-4,4-dimethyl-pyrrolidine-2-carboxylic Acid (CAS 138423-86-6)

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Key Differences :

1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic Acid (CAS 62522-92-3)

- Molecular Formula: C₁₃H₁₅NO₄

- Molecular Weight : 249.27 g/mol

- Key Differences :

Structural and Functional Analysis

Protecting Group Stability

Steric and Conformational Effects

Physicochemical Properties

Biological Activity

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid, a chiral compound with the molecular formula C15H19NO4, is notable for its potential biological activities and applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functional group. The structural configuration of this compound enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the rigid pyrrolidine structure may influence its binding affinity to biological macromolecules.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is constructed through cyclization reactions.

- Protection of Functional Groups : The carboxylic acid group is often protected using the Cbz group to enhance stability during subsequent reactions.

- Final Functionalization : The compound can undergo further modifications to introduce additional functional groups or improve yield.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Cbz-4-methyl-pyrrolidine-2-carboxylic acid | Methyl group instead of dimethyl | Potentially different steric effects |

| (S)-Proline | Natural amino acid | Biologically relevant; found in proteins |

| 4-Hydroxyproline | Hydroxyl group addition | Important in collagen stability |

The uniqueness of this compound lies in its dual functionality as both a chiral building block and a potential bioactive molecule.

Case Studies and Research Findings

While direct case studies on this compound are sparse, analogous compounds have been extensively studied:

- Anticancer Activity : Related pyrrolidine derivatives have been tested against various cancer cell lines. For example, compounds exhibiting IC50 values in the low micromolar range demonstrated significant antiproliferative effects.

- Enzyme Modulation : Research on similar compounds indicated their potential as enzyme inhibitors, which could be relevant for drug development targeting metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.